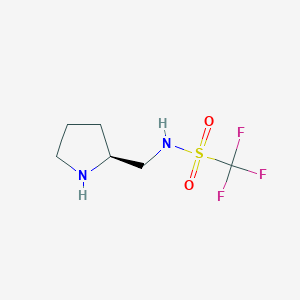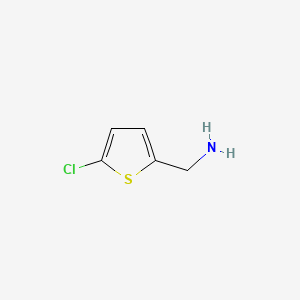
(5-Chlorothiophen-2-yl)methanamine
説明
“(5-Chlorothiophen-2-yl)methanamine” is a chemical compound with the CAS Number: 214759-22-5 . It has a molecular weight of 147.63 and a molecular formula of C5H6ClNS . It is typically stored in a dark place, under inert atmosphere, and in a freezer under -20C .
Molecular Structure Analysis
The InChI code for “(5-Chlorothiophen-2-yl)methanamine” is 1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“(5-Chlorothiophen-2-yl)methanamine” has a density of 1.332g/cm3 , a boiling point of 210.56ºC at 760 mmHg , and a flash point of 81.144ºC . It is a liquid at room temperature .科学的研究の応用
Antidepressant Drug Development
Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds similar to (5-Chlorothiophen-2-yl)methanamine, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high affinity for the 5-HT1A receptor, excellent selectivity against various other receptors, and promising antidepressant-like activity in preclinical models. This research suggests that 5-HT1A receptor-biased agonists could be potent candidates for antidepressant drug development (Sniecikowska et al., 2019).
Synthesis and Characterization
The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound structurally related to (5-Chlorothiophen-2-yl)methanamine, has been achieved through a high-yielding reaction. The synthesized compound was characterized using various spectroscopic techniques, contributing to the understanding of its structural properties (Shimoga, Shin & Kim, 2018).
Cytotoxic Agents Development
A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which include structural analogs of (5-Chlorothiophen-2-yl)methanamine, have been synthesized and tested for anti-tumor potential. Some compounds exhibited significant cytotoxic activity against various cancer cell lines, suggesting their potential as novel cytotoxic agents for cancer treatment (Ramazani et al., 2014).
Metal Ion Sensing
Two new azomethine-thiophene pincer ligands, structurally related to (5-Chlorothiophen-2-yl)methanamine, have been developed for sensing metal ions. Their absorption, fluorescence, and MALDI-TOF-MS spectroscopic studies demonstrate potential applications in metal ion sensing (Pedras et al., 2007).
Apoptosis Inducers in Cancer Treatment
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a compound structurally similar to (5-Chlorothiophen-2-yl)methanamine, has been identified as an apoptosis inducerthrough a cell-based high-throughput screening assay. This compound demonstrated activity against several cancer cell lines and was identified to target TIP47, an IGF II receptor binding protein, indicating its potential as an anticancer agent (Zhang et al., 2005).
Antimicrobial Activity
Several derivatives of (5-Chlorothiophen-2-yl)methanamine have shown significant antimicrobial activity. For instance, novel urea and thiourea derivatives of this compound displayed potent in vitro antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, along with high antifungal activity, suggesting their potential use as antimicrobial agents (Vedavathi et al., 2017).
Bone Disorders Treatment
A compound with a 2-aminopyrimidine template, structurally related to (5-Chlorothiophen-2-yl)methanamine, was discovered through high-throughput screening for the treatment of bone disorders. This compound, targeting the Wnt beta-catenin cellular messaging system, demonstrated a dose-dependent increase in trabecular bone formation rate in animal models, indicating its potential use in treating bone disorders (Pelletier et al., 2009).
Safety And Hazards
“(5-Chlorothiophen-2-yl)methanamine” is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), and may cause respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
(5-chlorothiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEXZSPDLPRZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466046 | |
| Record name | (5-chlorothiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)methanamine | |
CAS RN |
214759-22-5 | |
| Record name | (5-chlorothiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



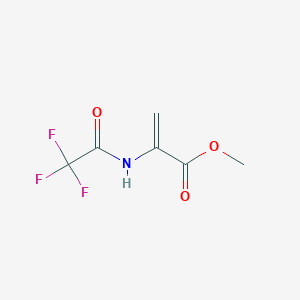
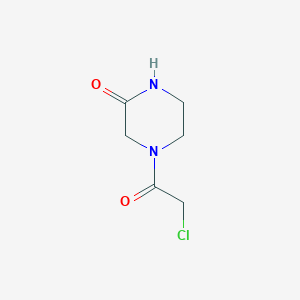
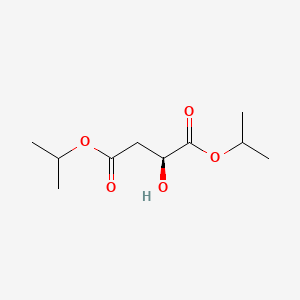
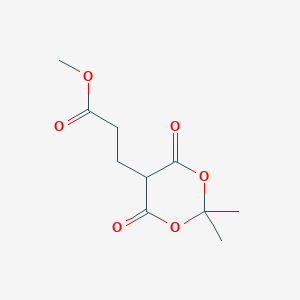
![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)
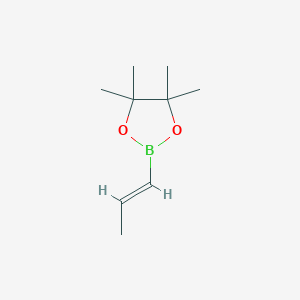
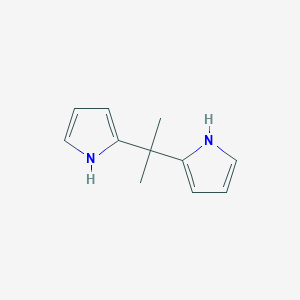
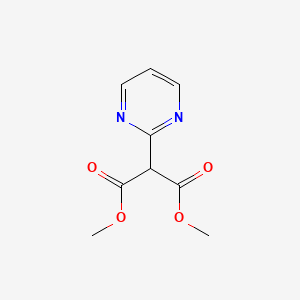
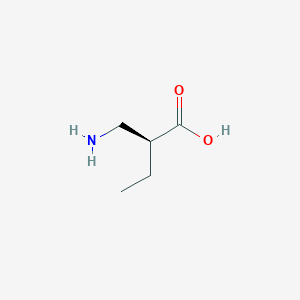
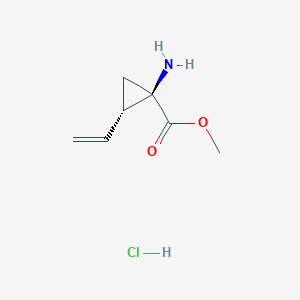
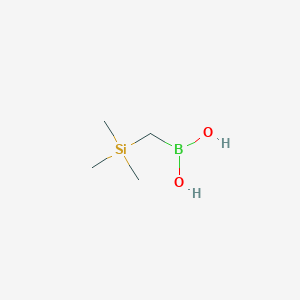
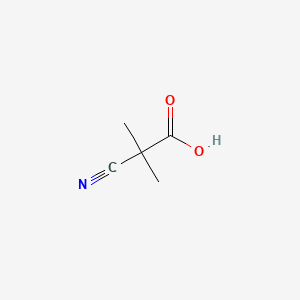
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)
